molecular formula C6H4F3NO B044833 2-Hydroxy-4-(trifluoromethyl)pyridine CAS No. 50650-59-4

2-Hydroxy-4-(trifluoromethyl)pyridine

Cat. No. B044833
CAS RN: 50650-59-4
M. Wt: 163.1 g/mol
InChI Key: IKHLLNMSMFVTLP-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(trifluoromethyl)pyridine (2-H-4-TFP) is an organic compound that belongs to the pyridine family. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of various compounds with biological activities such as antioxidants, anti-inflammatory agents, and antimicrobial agents.

Scientific Research Applications

  • Synthesis of (Trifluoromethoxy)pyridines : Manteau et al. (2010) described the large-scale synthesis of (trifluoromethoxy)pyridines, which are valuable in life-sciences research. They also provided the first X-ray crystallographic structure determinations for these compounds (Manteau et al., 2010).

  • Manufacture of COMT Inhibitors : Kiss et al. (2008) developed efficient routes to 2-(trifluoromethyl)nicotinic acid derivatives, key intermediates in manufacturing COMT inhibitors (Kiss et al., 2008).

  • Organometallic Catalysis for Hydrogen Storage : Wang et al. (2013) showed that hydroxy-substituted pyridine-like N-heterocycles are potential candidates in organometallic catalysis, contributing to hydrogen storage and small molecule activation (Wang et al., 2013).

  • Preparation of Trifluoromethyl-Substituted Pyridines : Cottet and Schlosser (2002) extended a method for preparing trifluoromethyl-substituted pyridines from iodopyridines with high yields using 2-iodopyridines (Cottet & Schlosser, 2002).

  • Synthesis of Pyridine-5-Carboxylates : Goure (1993) presented a facile synthesis of 2-hydroxy-4,6-bis(trifluoromethyl)pyridine-5-carboxylates, highlighting its potential applications (Goure, 1993).

  • Biological and Medicinal Applications : Ryzhkova et al. (2023) synthesized a new chromeno[2,3-b]pyridine derivative with promising properties for industrial, biological, and medicinal applications (Ryzhkova et al., 2023).

  • Synthesis of Myosmines : Ohkura et al. (2003) reported a diastereoselective synthesis of trifluoromethyl-containing myosmines, potentially useful for various applications (Ohkura et al., 2003).

  • Manufacture of Low Rolling Resistance Tires : Atienza et al. (2012) demonstrated the use of bis(imino)pyridine iron catalysts for hydrosilylation in tire manufacturing, offering improved performance over platinum compounds (Atienza et al., 2012).

  • Photocatalytic Degradation of Pyridine in Water : Maillard-Dupuy et al. (1994) studied the kinetics and products of TiO2 photocatalytic degradation of pyridine in water, relevant for environmental applications (Maillard-Dupuy et al., 1994).

Safety and Hazards

2-Hydroxy-4-(trifluoromethyl)pyridine is considered hazardous. It can cause harm if swallowed and can cause serious eye damage . Proper personal protective equipment should be used when handling this chemical .

Future Directions

Trifluoromethylpyridine and its intermediates, including 2-Hydroxy-4-(trifluoromethyl)pyridine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the increasing demand for these compounds, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

4-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)4-1-2-10-5(11)3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHLLNMSMFVTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379402
Record name 2-Hydroxy-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50650-59-4
Record name 4-(Trifluoromethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50650-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-4-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.482
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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